7-Chloro-8-fluoroimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-8-fluoroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOXGHYMGLTXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278582 | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628691-87-2 | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628691-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-8-fluoroimidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Imidazo 1,2 a Pyridine Nucleus: a Privileged Scaffold
The imidazo[1,2-a]pyridine (B132010) core is widely regarded as a "privileged scaffold" in synthetic and medicinal chemistry. rsc.org This designation stems from its recurring presence in a multitude of biologically active compounds that span a wide range of therapeutic areas. rsc.org The unique structural and electronic properties of this fused ring system allow it to interact with a variety of biological targets with high affinity and specificity.
The significance of the imidazo[1,2-a]pyridine nucleus is underscored by its presence in several marketed drugs, including:
Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic compound.
Necopidem: A compound with anxiolytic properties.
Olprinone: Used in the treatment of acute heart failure. tandfonline.com
Zolimidine: An anti-ulcer agent.
Miroprofen: An anti-inflammatory drug.
Soraprazan: A proton pump inhibitor.
The broad spectrum of biological activities exhibited by imidazo[1,2-a]pyridine derivatives includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular effects. rsc.orgwaocp.org This remarkable versatility makes the imidazo[1,2-a]pyridine scaffold a fertile ground for the discovery of new lead compounds in drug development. rsc.org
Imidazo 1,2 a Pyridine Derivatives in Contemporary Chemical Research
The inherent "drug-like" properties of the imidazo[1,2-a]pyridine (B132010) scaffold have spurred extensive research into the synthesis and biological evaluation of its derivatives. Contemporary chemical research continues to explore the vast chemical space around this nucleus, leading to the discovery of novel compounds with potent and selective activities.
Interactive Table: Examples of Imidazo[1,2-a]pyridine Derivatives and Their Biological Activities
| Derivative Class | Biological Activity | Research Focus |
| Covalent Inhibitors | Anticancer | Development of targeted covalent inhibitors for intractable cancers. rsc.org |
| 1H-1,2,3-triazole Hybrids | Anticancer | Synthesis of potent inhibitors against various cancer cell lines. researchgate.net |
| Pyrazole-Containing Derivatives | Anti-Breast Cancer | Exploration of cytotoxic efficacy against breast cancer cells. rdd.edu.iq |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Antifungal | Development of new agents against resistant strains of Candida albicans. tsijournals.com |
| 2,6,8-substituted Derivatives | PI3Kα Inhibitors | Design of potent and selective inhibitors for cancer therapy. tandfonline.com |
| General Derivatives | Various | Broad screening for activities including sedative-hypnotic and anxiolytic effects. rdd.edu.iq |
Recent studies have focused on the functionalization of the imidazo[1,2-a]pyridine ring at various positions to modulate the biological activity and pharmacokinetic properties of the resulting molecules. For instance, the development of novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives has yielded compounds with potent anticancer activity against human breast and cervix cancer cell lines. researchgate.net Similarly, new pyrazole (B372694) derivatives bearing the imidazo[1,2-a]pyridine moiety have shown promising cytotoxic effects against breast cancer cells. rdd.edu.iq The scaffold has also been utilized in the development of covalent inhibitors, demonstrating its suitability for designing highly targeted anticancer agents. rsc.org
The Rationale for Halogenation: a Focus on the 7 Chloro 8 Fluoro Substitution Pattern
Retrosynthetic Analysis of the this compound Core
A retrosynthetic analysis of this compound reveals that the most logical disconnections involve the bonds forming the imidazole (B134444) portion of the molecule. The primary disconnection across the C-N bonds of the imidazole ring leads back to a key precursor: 2-amino-4-chloro-3-fluoropyridine . This intermediate contains the requisite halogenation pattern on the pyridine (B92270) ring prior to the construction of the fused imidazole ring. This "pre-functionalization" approach is often superior for achieving specific substitution patterns on the six-membered ring that are not easily accessible via direct C-H functionalization of the parent imidazo[1,2-a]pyridine.
Further disconnection of the 2-amino-4-chloro-3-fluoropyridine intermediate would lead to simpler, commercially available pyridine starting materials. The final cyclization step to form the target molecule would then involve reacting this key aminopyridine intermediate with a two-carbon synthon, such as an α-halocarbonyl compound.
Classical and Modern Approaches to Imidazo[1,2-a]pyridine Ring Construction
The formation of the imidazo[1,2-a]pyridine fused ring system is a well-established field in heterocyclic chemistry, with both classical and modern methods available to synthetic chemists. mdpi.comnih.govorganic-chemistry.orgrsc.org
One of the most traditional and widely used methods for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine (B139424) and an α-halogenocarbonyl compound, such as an α-haloketone or α-haloaldehyde. researchgate.net This reaction, a variation of the Tschitschibabin reaction, proceeds via a two-step mechanism. First, the more nucleophilic endocyclic pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming an N-phenacylpyridinium salt intermediate. Subsequently, an intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net The use of a base like sodium bicarbonate can facilitate the reaction under milder conditions. researchgate.net
Modern synthetic strategies often employ multicomponent reactions (MCRs) to build molecular complexity in a single step with high atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.gov This reaction involves the condensation of three components: a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govbeilstein-journals.org The reaction is typically catalyzed by a Brønsted or Lewis acid, such as ammonium (B1175870) chloride (NH₄Cl) or scandium triflate. mdpi.comnih.gov The mechanism involves the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes nucleophilic attack by the isocyanide, followed by an intramolecular cyclization to furnish the substituted imidazo[1,2-a]pyridine product. This methodology provides rapid access to a diverse library of compounds from readily available starting materials. nih.govbeilstein-journals.org
Design and Synthesis of Halogenated 2-Aminopyridine Precursors for Imidazo[1,2-a]pyridine Scaffolds
The cornerstone of synthesizing this compound is the availability of the appropriately substituted 2-aminopyridine precursor, namely 2-amino-4-chloro-3-fluoropyridine. The design and synthesis of such highly functionalized pyridines present a significant chemical challenge due to the regioselectivity issues associated with electrophilic substitution on the pyridine ring.
Direct halogenation of 2-aminopyridine is often complicated by a lack of selectivity and the potential for over-halogenation. Therefore, multi-step synthetic sequences are typically required, often starting from more readily available pyridine derivatives. A common strategy involves the introduction of functional groups that can direct subsequent substitutions or be converted into the desired amino group.
For instance, the synthesis could commence with a commercially available pyridine, such as 4-chloro-3-fluoropyridine (B1587321). acs.org The introduction of an amino group at the C2 position is a critical step. While direct amination is challenging, pathways involving nucleophilic aromatic substitution (SNAr) or directed ortho-metalation followed by amination are viable. Kinetic deprotonation of 4-chloro-3-fluoropyridine at low temperatures can selectively generate an anion at the C2 position, which can then be trapped with an electrophilic aminating agent. acs.org
Alternative approaches documented for analogous compounds, such as 2-amino-3-fluoropyridine, involve using 2-chloro-3-fluoropyridine (B99640) as a starting material and performing a nucleophilic substitution with an amine equivalent, sometimes requiring protection/deprotection steps or the use of specialized reagents like p-methoxybenzylamine followed by cleavage. google.com Another route involves the Hofmann rearrangement of a corresponding pyridine-2-carboxamide. The synthesis of 2-amino-4-fluoropyridine (B1287999), for example, has been achieved by the Hofmann degradation of 4-fluoropyridine-2-carboxamide. google.com This logic can be extended to the synthesis of the 4-chloro-3-fluoro analogue.
A representative, albeit generalized, pathway for obtaining a di-halogenated 2-aminopyridine is summarized below:
| Step | Reaction Type | Starting Material | Key Reagents | Product | Purpose |
| 1 | Nitration | Substituted Pyridine | HNO₃/H₂SO₄ | Nitropyridine derivative | Introduce a nitro group as an amino precursor. |
| 2 | Nucleophilic Halogenation | Nitropyridine derivative | POCl₃ or other | Chloro-nitropyridine | Install the chloro substituent. |
| 3 | Reduction | Chloro-nitropyridine | H₂, Pd/C or SnCl₂ | Chloro-aminopyridine | Reduce nitro group to the essential amino group. |
| 4 | Halex Reaction | Chloro-aminopyridine | KF/HF | Fluoro-chloro-aminopyridine | Exchange one halogen for fluorine. |
This table represents a conceptual synthetic pathway; specific reagents and conditions must be optimized for the target molecule.
Novel Synthetic Routes for this compound Derivatives
Once the halogenated 2-aminopyridine precursor is secured, the construction of the imidazo[1,2-a]pyridine core is typically achieved through a condensation reaction. The most classical and widely used method is the Tchichibabin reaction, which involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound (e.g., bromoacetaldehyde (B98955) or chloroacetone). The reaction proceeds via an initial SN2 reaction where the endocyclic pyridine nitrogen attacks the α-halocarbonyl, forming an N-alkylated pyridinium (B92312) salt. This intermediate then undergoes intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.
For the synthesis of this compound, 2-amino-4-chloro-3-fluoropyridine would be reacted with an appropriate α-halocarbonyl compound. The substituents on the final product at the C2 and C3 positions can be varied by choosing different α-halocarbonyl reagents.
While this traditional method is robust, contemporary research has focused on developing more sustainable and efficient methodologies, including transition-metal-free and light-induced approaches.
The development of synthetic routes that avoid transition metals is a key goal in green chemistry, as it reduces cost, toxicity, and purification challenges. Several metal-free strategies for the synthesis and functionalization of imidazo[1,2-a]pyridines have emerged.
One notable approach involves a one-pot, three-component reaction. For example, the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile (the Groebke–Blackburn–Bienaymé reaction) can be performed under acidic, metal-free conditions to produce 3-amino-substituted imidazo[1,2-a]pyridines. nih.gov Another strategy relies on iodine-promoted oxidative C-N and C-C bond formation. nih.gov
A mild, room-temperature synthesis of 3-aryl imidazo[1,2-a]pyridines has been developed using N-iodosuccinimide (NIS). nih.gov In this process, the 2-aminopyridine, a 2-phenylacetaldehyde, and NIS react to form an iodo-hemiaminal intermediate, which readily cyclizes upon treatment with a mild base like sodium bicarbonate. nih.gov This method avoids harsh conditions and metal catalysts entirely. Furthermore, direct regioselective C-H halogenation at the C3 position has been achieved using sodium chlorite (B76162) or bromite (B1237846) as the halogen source, providing a metal-free route to 3-halo-imidazo[1,2-a]pyridines which are valuable for further functionalization. rsc.org
| Method | Reagents/Conditions | Scope | Key Features |
| Iodine-Promoted Cyclization | 2-aminopyridine, ketone, I₂, SDS micelles or on-water | Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines | Metal-free, environmentally friendly solvents. nih.gov |
| Iodo-hemiaminal Cyclization | 2-aminopyridine, aldehyde, NIS, then NaHCO₃ | Synthesis of 3-aryl imidazo[1,2-a]pyridines | Room temperature, one-pot, high yields. nih.gov |
| Direct Halogenation | Imidazo[1,2-a]pyridine, NaClO₂ or NaBrO₂ | C3-chlorination or C3-bromination | Metal-free, regioselective C-H functionalization. rsc.org |
| Three-Component Reactions | 2-aminopyridine, ynal, alcohol/thiol, acid catalyst | Synthesis of C3-substituted imidazo[1,2-a]pyridines | High atom economy, builds complexity quickly. acs.org |
Visible light photoredox catalysis has revolutionized modern organic synthesis by enabling the formation of reactive radical intermediates under exceptionally mild conditions. This technology has been extensively applied to the C-H functionalization of the imidazo[1,2-a]pyridine core, typically at the electron-rich C3 position. mdpi.comresearchgate.net
The general mechanism involves a photocatalyst (like eosin (B541160) Y or ruthenium/iridium complexes) that absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a substrate or a radical precursor. For imidazo[1,2-a]pyridine functionalization, this process is often used to generate a carbon- or heteroatom-centered radical, which then adds to the C3 position of the heterocycle. Subsequent oxidation and deprotonation restore aromaticity and yield the final product.
These methods have been used to introduce a wide array of functional groups onto the imidazo[1,2-a]pyridine scaffold, including alkyl, aryl, acyl, and trifluoromethyl groups. For example, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using CF₃I or other CF₃ sources in the presence of a suitable photocatalyst. mdpi.com Similarly, photocatalytic bromination using CBr₄ as the bromine source provides an efficient route to 3-bromo-imidazo[1,2-a]pyridines. tandfonline.com
| Reaction Type | Radical Precursor | Photocatalyst | Light Source | Product |
| Trifluoromethylation | CF₃I, Togni's reagent | Eosin Y, Ru(bpy)₃Cl₂ | Blue LEDs, CFL | C3-CF₃ substituted imidazo[1,2-a]pyridines. mdpi.com |
| Perfluoroalkylation | Rf-I (e.g., C₄F₉I) | fac-Ir(ppy)₃ | Blue LEDs | C3-perfluoroalkyl substituted imidazo[1,2-a]pyridines. mdpi.com |
| Aminoalkylation | N-aryl glycines | Eosin Y | Green LEDs | C3-aminoalkyl substituted imidazo[1,2-a]pyridines. mdpi.com |
| Bromination | CBr₄ | Ru(bpy)₃Cl₂ | Visible light | 2-aryl-3-bromoimidazo[1,2-a]pyridines. tandfonline.com |
These visible-light-induced methods represent a powerful and green strategy for the late-stage functionalization of the this compound core, allowing for the rapid generation of diverse analogues for further study.
Site-Selective C-H Functionalization at Various Positions of the Imidazo[1,2-a]pyridine Scaffold
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of imidazo[1,2-a]pyridines. rsc.orgnih.govresearchgate.net The electronic nature of the scaffold, with its electron-rich imidazole ring and electron-deficient pyridine ring, dictates the regioselectivity of these transformations.
C2-Functionalization Strategies
Functionalization at the C2 position of the imidazo[1,2-a]pyridine core is often challenging due to the higher intrinsic reactivity of the C3 position towards electrophiles. tandfonline.com However, various strategies have been developed to achieve C2-selectivity. These methods often involve the use of directing groups or specific catalysts that can overcome the inherent reactivity of the C3 position. For a hypothetical compound like this compound, the electronic withdrawing effects of the chloro and fluoro groups on the pyridine ring would further deactivate the C2 position towards electrophilic attack, making C2-functionalization even more challenging without specialized methods.
C3-Functionalization Strategies (e.g., Alkylation, Amination, Carbonylation)
The C3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyridine ring system, making it the preferred site for a wide array of C-H functionalization reactions. nih.govrsc.org These include, but are not limited to, alkylation, amination, and carbonylation.
Alkylation: Radical-mediated and photocatalyzed reactions are commonly employed for the introduction of alkyl groups at the C3 position. For instance, visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides proceeds efficiently at room temperature. nih.gov
Amination: Direct C-H amination at the C3 position can be achieved through photoredox catalysis, providing access to 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov
Carbonylation: The introduction of carbonyl functionalities, such as esters, at the C3 position is a valuable transformation as these can be further converted into other functional groups. nih.gov Rose bengal-catalyzed C3-alkoxycarbonylation with carbazates under blue LED illumination is an example of such a strategy. nih.gov
For this compound, the electron-withdrawing nature of the halogens at C7 and C8 is expected to decrease the nucleophilicity of the C3 position. However, it would likely remain the most reactive site for many C-H functionalization reactions. The precise impact on reaction efficiency would depend on the specific reaction mechanism.
Table 1: Examples of C3-Functionalization Reactions on the Imidazo[1,2-a]pyridine Scaffold This table presents generalized examples from the literature on the imidazo[1,2-a]pyridine core, as direct data for this compound is not available.
| Reaction Type | Reagents and Conditions | Product Type |
| Perfluoroalkylation | Perfluoroalkyl iodides, photocatalyst, visible light | 3-Perfluoroalkyl-imidazo[1,2-a]pyridines |
| Amination | Azoles, acridinium (B8443388) photosensitizer, cobaloxime catalyst | 3-Azolyl-imidazo[1,2-a]pyridines |
| Alkoxycarbonylation | Carbazates, Rose Bengal, (NH4)2S2O8, blue LED | 3-Alkoxycarbonyl-imidazo[1,2-a]pyridines |
Advanced Functionalization at C5, C6, C7, and C8 Positions
Functionalization of the pyridine ring of the imidazo[1,2-a]pyridine scaffold is generally more difficult than the imidazole ring due to its electron-deficient nature. However, methodologies for derivatization at these positions are crucial for fine-tuning the properties of these molecules. Given the presence of chloro and fluoro substituents at the C7 and C8 positions in the target compound, C-H functionalization at these sites is not applicable. Instead, these halogens serve as handles for cross-coupling reactions, as will be discussed in the next section. Functionalization at C5 and C6 would still be challenging and would likely require harsh reaction conditions or the use of organometallic intermediates.
Construction of Complex Architectures through Cross-Coupling Reactions of Halogenated Imidazo[1,2-a]pyridines
Halogenated imidazo[1,2-a]pyridines are versatile building blocks for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. The differential reactivity of various halogens (I > Br > Cl > F) allows for selective and sequential functionalization.
In the case of this compound, the chlorine atom at the C7 position would be the primary site for cross-coupling reactions, as the C-F bond at the C8 position is significantly stronger and less reactive. However, studies on 7,8-dihaloimidazo[1,2-a]pyridines, specifically 7-chloro-8-iodo and 8-chloro-7-iodo derivatives, provide valuable insights into the expected reactivity. nih.govnih.gov In these systems, the iodine atom is selectively substituted in various cross-coupling reactions, with the subsequent substitution of the chlorine atom requiring more forcing conditions. nih.govnih.gov
This suggests that for this compound, the C7-Cl bond could be selectively functionalized using Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, leaving the C8-F bond intact. Achieving functionalization at the C8 position would be considerably more difficult and would likely require specialized catalysts or reaction conditions.
Table 2: Potential Cross-Coupling Reactions for this compound based on Analogous Systems This table is a projection based on the reactivity of other 7,8-dihaloimidazo[1,2-a]pyridines.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Potential Product |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), base | 7-Aryl/heteroaryl-8-fluoroimidazo[1,2-a]pyridine |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 7-Alkynyl-8-fluoroimidazo[1,2-a]pyridine |
| Buchwald-Hartwig | Amine | Pd catalyst, base | 7-Amino-8-fluoroimidazo[1,2-a]pyridine |
| Cyanation | Cyanide source (e.g., Zn(CN)2) | Pd catalyst | 7-Cyano-8-fluoroimidazo[1,2-a]pyridine |
Principles and Applications of Scaffold Hopping and Bioisosteric Replacement with Halogenated Imidazo[1,2-a]pyridines
Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel molecular architectures with improved properties while retaining the desired biological activity. Halogenated imidazo[1,2-a]pyridines are valuable tools in this context.
Scaffold Hopping: This involves replacing the core molecular framework of a known active compound with a different scaffold, such as a halogenated imidazo[1,2-a]pyridine, to explore new chemical space and potentially discover compounds with improved drug-like properties.
Bioisosteric Replacement: A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound. Halogens, particularly fluorine, are frequently used as bioisosteres for hydrogen atoms or hydroxyl groups. The introduction of chlorine and fluorine atoms, as in this compound, can significantly alter the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
For example, 8-fluoroimidazo[1,2-a]pyridine has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the development of allosteric modulators of the GABAA receptor. nih.gov The fluorine atom was chosen to mimic the nitrogen atom in the pyrimidine (B1678525) ring, demonstrating the utility of this approach in fine-tuning the electronic properties of the scaffold. nih.gov The presence of both chlorine and fluorine in this compound offers a unique combination of electronic and steric properties that could be exploited in bioisosteric replacement strategies to modulate a compound's pharmacokinetic and pharmacodynamic profile.
Structure Activity Relationship Sar and Mechanistic Investigations of Halogenated Imidazo 1,2 a Pyridines
Methodological Frameworks for Investigating Structure-Activity Relationships in Imidazo[1,2-a]pyridine (B132010) Analogues
The exploration of structure-activity relationships (SAR) for imidazo[1,2-a]pyridine analogues is a multifaceted process that integrates computational and experimental methodologies to build a comprehensive understanding of how chemical structure dictates biological activity. These frameworks are essential for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. nih.govresearchgate.net
Computational Approaches:
Molecular Docking and In Silico Screening: Virtual screening and molecular docking simulations are primary tools for predicting the binding affinity and selectivity of imidazo[1,2-a]pyridine derivatives against specific biological targets. acs.orgchemmethod.com These methods model the interactions between the ligand and the active site of a protein, helping to prioritize compounds for synthesis and experimental testing. acs.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are developed to correlate the physicochemical properties of a series of compounds with their biological activities. openpharmaceuticalsciencesjournal.com For imidazo[1,2-a]pyridine-3-carboxamide analogues, an atom-based 3D-QSAR model was developed to understand the structural requirements for antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of antimycobacterial imidazo[1,2-a]pyridines, a five-featured pharmacophore hypothesis (HHPRR) was generated, comprising hydrophobic, positive, and aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net
Density Functional Theory (DFT): Quantum computational studies using DFT are employed to investigate the electronic properties of the molecules, such as HOMO-LUMO energy gaps, which relate to their reactivity and stability. nih.gov
Experimental Methodologies:
Analogue Synthesis: The cornerstone of SAR studies is the synthesis of a focused library of chemical analogues where specific parts of the molecule are systematically modified. nih.govillinois.edu This allows researchers to probe the effect of different substituents at various positions on the imidazo[1,2-a]pyridine core. nih.gov
Whole-Cell Screening: High-throughput screening of compound libraries against pathogenic organisms, such as Mycobacterium tuberculosis, provides a direct measure of their biological effect in a cellular context and can identify novel lead series. nih.gov
Biochemical and Cellular Assays: Once a lead compound is identified, its activity is quantified using biochemical assays (e.g., enzyme inhibition) or cell-based assays that measure a specific cellular phenotype. ucl.ac.uk For example, the anticancer effects of novel imidazo[1,2-a]pyridines have been evaluated using cell viability (MTT) and clonogenic survival assays. waocp.org
Biophysical Techniques: Methods like isothermal titration calorimetry (ITC) and fluorescence spectroscopy can be used to directly measure the binding affinity and thermodynamics of ligand-protein interactions, providing crucial data for SAR. researchgate.net
Influence of Halogen Substitution, particularly at C7 and C8, on Molecular Interactions
The position and nature of halogen substituents on the imidazo[1,2-a]pyridine ring are critical determinants of molecular interactions and biological activity. The C7 and C8 positions are of particular interest, and dihalogenation patterns, such as in 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, offer unique opportunities for modulating molecular properties.
Halogens influence molecular interactions through a combination of steric and electronic effects, including electronegativity, polarizability, and the ability to form halogen bonds. The substitution of a fluorine atom at the C8 position has been shown to be a valuable strategy in bioisosteric replacement. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully used as a physicochemical mimic of imidazo[1,2-a]pyrimidine (B1208166) to create an allosteric modulator of the GABA A receptor, demonstrating that C8-fluorine can impart desirable electronic properties for receptor binding. nih.gov
The presence of two different halogens at the C7 and C8 positions, such as in 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridine isomers, provides a powerful tool for synthetic diversification. mdpi.com The differential reactivity of the carbon-halogen bonds (C-I being more reactive than C-Cl) allows for regioselective functionalization through transition metal-catalyzed cross-coupling reactions. mdpi.com This enables the precise and independent introduction of various functional groups (aryl, heteroaryl, alkyne, amine, or cyano) at these two positions. mdpi.com This synthetic flexibility is crucial for fine-tuning molecular interactions, as it allows for a systematic exploration of the chemical space around the C7/C8 region of the scaffold to optimize binding with a biological target. While direct studies on the 7-chloro-8-fluoro combination are limited in public literature, the principles derived from related dihalogenated compounds suggest that this pattern provides a unique electronic and steric profile that can be exploited in drug design.
Mechanistic Studies of this compound's Interactions with Specific Biological Targets
While the specific biological targets of this compound are not extensively documented in public research, the general strategies for target identification and mechanism elucidation for this class of compounds are well-established.
Identifying the precise protein target(s) of a novel small molecule is a critical step in drug discovery. A multi-pronged approach is typically employed to generate and validate target hypotheses for compounds like this compound. nih.govbroadinstitute.org
Direct Biochemical Methods: These approaches aim to physically isolate the protein target based on its binding to the small molecule. Techniques include affinity chromatography and, more recently, methods like Drug Affinity Responsive Target Stability (DARTS), which identifies targets by observing changes in their stability against proteolysis upon ligand binding. nih.govacs.org
Genetic and Genomic Approaches: Genetic interaction methods leverage tools like RNA interference (RNAi) to perform genome-wide screens. pharmafeatures.com If the cellular phenotype induced by knocking down a specific gene is similar to the phenotype caused by the compound, that gene's protein product is implicated as a potential target. nih.govpharmafeatures.com
Computational Inference: Computational methods can infer targets by comparing the compound's activity profile with those of known drugs or by analyzing gene expression data from treated cells. broadinstitute.orgpharmafeatures.com The Connectivity Map, for example, connects small molecules, genes, and diseases through common gene-expression signatures. pharmafeatures.com
Target Validation: Once a potential target is identified, it must be validated to confirm its role in the compound's therapeutic effect. ucl.ac.uk This involves techniques such as X-ray crystallography to assess "druggability," development of specific biochemical and cellular assays, and genetic experiments to confirm that modulating the target replicates the compound's effects. ucl.ac.uk
After a target is validated, the next step is to understand the molecular mechanism by which the compound exerts its effect. For the imidazo[1,2-a]pyridine class, several mechanisms have been identified.
Derivatives have been developed as covalent inhibitors that form an irreversible bond with a specific amino acid residue, such as cysteine, in the target protein. This strategy has been used to target the KRAS G12C mutant protein in cancer. rsc.org To clarify such mechanisms, researchers use a combination of biochemical assays and molecular docking experiments to confirm the covalent interaction and understand the binding mode. rsc.org
In other cases, imidazo[1,2-a]pyridines act as non-covalent inhibitors or modulators. Their mechanism can involve disrupting critical signaling pathways within cells. For instance, some analogues have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells. waocp.org The elucidation of these pathways often involves techniques like Western blotting to measure the phosphorylation status and expression levels of key proteins in the pathway following treatment with the compound. waocp.org Molecular docking studies further complement these findings by providing a structural hypothesis for how the compound binds to its target to initiate these downstream effects. chemmethod.com
Correlation Between Substituent Patterns and Receptor Binding Profiles of Imidazo[1,2-a]pyridines
The SAR of imidazo[1,2-a]pyridines is highly dependent on the substitution pattern around the bicyclic core. The type, size, and position of substituents at the C2, C3, C6, C7, and C8 positions can dramatically alter the binding affinity and selectivity for different biological receptors. nih.gov
Studies on imidazo[1,2-a]pyridines as agonists for the human Constitutive Androstane Receptor (CAR) involved systematic modification of three key regions of the molecule. nih.gov This allowed for a detailed exploration of the SAR and identified specific substitution patterns that led to potent and selective activation of the receptor. nih.gov Similarly, in the development of ligands for the estrogen receptor (ER), a general pharmacophore model was advanced which included an internal substituent, such as a halogen or alkyl group, on the heterocyclic core to achieve ERβ-selectivity. illinois.edu
The influence of substituents is also evident in antimicrobial applications. For a series of imidazo[1,2-a]pyridine-based inhibitors of biofilm formation, the substitution pattern of a 4(5)-aryl group and the nature of the N1-substituent were found to have a major impact on activity. researchgate.net In the development of antitubercular agents, specific imidazo[1,2-a]pyridine-3-carboxamides were found to be highly potent, with activity depending on the nature of the amide substituent. researchgate.net
The following table presents data on the anticancer activity of selected imidazo[1,2-a]pyridine derivatives, illustrating how structural modifications correlate with biological potency.
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 12b | Hep-2 (Laryngeal) | 11 | rsc.org |
| HepG2 (Liver) | 13 | rsc.org | |
| MCF-7 (Breast) | 11 | rsc.org | |
| A375 (Melanoma) | 11 | rsc.org | |
| IP-5 | HCC1937 (Breast) | 45 | waocp.org |
| IP-6 | HCC1937 (Breast) | 47.7 | waocp.org |
| IP-7 | HCC1937 (Breast) | 79.6 | waocp.org |
This data demonstrates that even subtle changes in the substituent pattern can lead to significant differences in biological activity against various cancer cell lines.
Computational Chemistry Approaches in the Study of 7 Chloro 8 Fluoroimidazo 1,2 a Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 7-Chloro-8-fluoroimidazo[1,2-a]pyridine. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles are well-established for the broader class of imidazo[1,2-a]pyridine (B132010) derivatives. scirp.orgscirp.orgnih.gov
DFT calculations are used to determine various molecular properties and reactivity descriptors. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. A common level of theory used for such studies on related heterocyclic systems is B3LYP with a basis set like 6-31+G(d,p) or 6-311G++(d,p). scirp.orgnih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
Table 1: Illustrative Global Reactivity Descriptors for Imidazo[1,2-a]pyridine Derivatives (Hypothetical Data Based on General Findings)
| Descriptor | Value (eV) | Significance |
| EHOMO | -6.5 | Electron-donating capacity |
| ELUMO | -1.8 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |
| Chemical Potential (µ) | -4.15 | Tendency of electrons to escape |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 3.66 | Propensity to accept electrons |
Note: This data is illustrative for the imidazo[1,2-a]pyridine class and not specific to this compound.
Molecular Docking Simulations for Predicting Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. For imidazo[1,2-a]pyridine derivatives, which are known to inhibit various protein kinases, docking studies can reveal key interactions within the ATP-binding site. nih.gov
In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., a this compound derivative) and the target protein (obtained from databases like the Protein Data Bank) are used. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
Table 2: Example of Molecular Docking Results for an Imidazo[1,2-a]pyridine Derivative with a Kinase Target (Illustrative)
| Parameter | Result |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| Docking Score (kcal/mol) | -9.5 |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions, halogen bonds |
Note: This data is illustrative and not specific to this compound.
Molecular Dynamics Simulations for Investigating Conformational Stability and Ligand-Target Dynamics
An MD simulation starts with the docked pose of the ligand-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses these to predict their movements over a certain period, typically nanoseconds to microseconds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like imidazo[1,2-a]pyridine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the observed activity.
A study on imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists found a significant correlation between their activity and Global Topological Charge Indices (GTCI) and the hydrophobicity of certain substituents. nih.gov This indicates that charge distribution within the molecule and the hydrophobic character of its substituents are key factors influencing their biological activity. nih.gov Such models can be used to predict the activity of novel derivatives, including those with a 7-chloro-8-fluoro substitution pattern.
In Silico Prediction of Advanced Molecular Properties for Rational Design (e.g., physicochemical mimicry)
In silico methods are also employed to predict a range of advanced molecular properties that are crucial for rational drug design. These include ADME (Absorption, Distribution, Metabolism, and Excretion) properties, toxicity profiles, and the potential for physicochemical mimicry. nih.gov
For instance, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. It has been demonstrated that the 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold can act as a physicochemical mimic and bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) ring system. nih.govresearchgate.net This mimicry was established using both in silico and traditional techniques, highlighting the utility of computational predictions in identifying such relationships. nih.gov The introduction of a fluorine atom can alter the physicochemical properties, such as pKa and dipole moment, in a way that mimics the replacement of a carbon atom with a nitrogen atom in the ring structure. researchgate.net This approach can be used to design novel compounds with improved properties, and similar principles would apply to the rational design of derivatives of this compound.
Advanced Characterization Techniques and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. Techniques such as ¹H NMR, ¹³C NMR, and correlation spectroscopies provide detailed information about the chemical environment of each atom, allowing for a complete and unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of the imidazo[1,2-a]pyridine core, protons in the imidazole (B134444) moiety (H-2 and H-3) and the pyridine (B92270) moiety (H-5, H-6, H-7, H-8) exhibit characteristic chemical shifts. For 7-Chloro-8-fluoroimidazo[1,2-a]pyridine, the substitution pattern significantly influences these shifts. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to deshield the adjacent protons, causing them to resonate at a lower field. Specifically, the H-5 and H-6 protons would provide key structural information.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the heterocyclic system. The carbons C-7 and C-8, being directly bonded to the electronegative halogen atoms, would show significant downfield shifts. The precise chemical shifts and coupling constants (e.g., J-coupling between fluorine and adjacent carbons/protons) are critical for confirming the specific isomeric structure. Due to the limited availability of specific spectral data for this compound, the table below presents typical chemical shifts for related halogenated imidazo[1,2-a]pyridines to illustrate the expected ranges. rsc.orgdtic.milchemicalbook.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Imidazo[1,2-a]pyridine Derivatives in CDCl₃
| Position | Representative ¹H Shift Range | Representative ¹³C Shift Range | Comments |
|---|---|---|---|
| C2 | 7.6 - 7.8 (s) | 134 - 136 | Influenced by substituents on the imidazole ring. |
| C3 | 7.2 - 7.4 (s) | 107 - 109 | Sensitive to electronic effects of substituents. |
| C5 | 7.9 - 8.1 (d) | 123 - 125 | Doublet due to coupling with H-6. |
| C6 | 6.7 - 6.9 (t) | 112 - 114 | Triplet due to coupling with H-5 and H-7. |
| C7 | 7.1 - 7.3 (d) | 128 - 130 | Shift and multiplicity depend heavily on substitution. |
| C8 | 7.4 - 7.6 (d) | 116 - 118 | Significant downfield shift expected with F substitution. |
| C9 (Bridgehead) | - | 142 - 144 | Quaternary carbon, no proton signal. |
Note: Data is illustrative and based on variously substituted imidazo[1,2-a]pyridines. Actual values for this compound may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental composition. nih.govmdpi.comnih.gov For this compound (C₇H₄ClFN₂), HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), distinguishing it from other potential compounds with the same nominal mass.
Techniques like Electrospray Ionization (ESI) are commonly used to generate protonated molecules ([M+H]⁺). The characteristic isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides an additional layer of confirmation for the presence of a chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) studies on the imidazo[1,2-a]pyridine scaffold reveal characteristic fragmentation pathways. nih.gov Common fragmentation patterns involve the cleavage of the imidazole or pyridine rings. For substituted derivatives, the fragmentation can provide valuable information about the location of the substituents. The study of these fragmentation mechanisms is crucial for identifying unknown metabolites or analogs in complex mixtures. nih.govmdpi.com
Interactive Data Table: HRMS Data for this compound (C₇H₄ClFN₂)
| Ion Species | Theoretical Exact Mass (m/z) | Isotopic Pattern |
|---|---|---|
| [M]⁺ | 170.0054 | Presence of ³⁵Cl and ³⁷Cl isotopes. |
| [M+H]⁺ | 171.0132 | Main ion observed in positive ESI mode. |
| [M+Na]⁺ | 193.0021 | Common adduct observed in ESI. |
Note: The molecular weight is calculated using the most abundant isotopes: C=12.0000, H=1.0078, Cl=34.9688, F=18.9984, N=14.0031.
X-ray Crystallography for Precise Solid-State Structural Determination of Imidazo[1,2-a]pyridine Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of the molecule.
The presence of halogen atoms (chlorine and fluorine) introduces the possibility of halogen bonding and other dipole-dipole interactions, which can significantly influence the crystal packing. Hydrogen bonds, often involving the nitrogen atoms of the imidazole ring and suitable donor atoms from neighboring molecules or co-crystallized solvents, are also commonly observed. researchgate.netmdpi.com These non-covalent interactions are critical in determining the material's physical properties, such as melting point and solubility.
Interactive Data Table: Representative Crystallographic Parameters for a Substituted Imidazo[1,2-a]pyridine Derivative
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c, P-1 |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Highly variable based on substituents and packing. |
| π–π Stacking Distance | Centroid-to-centroid distance between stacked aromatic rings. | 3.5 - 4.0 Å |
| Hydrogen Bonding | Presence of N···H or O···H interactions. | Commonly observed, influencing supramolecular structure. |
| Halogen Bonding | C-Cl···N or C-F···N interactions. | Possible, contributing to crystal packing. |
Note: This data is generalized from published crystal structures of various imidazo[1,2-a]pyridine derivatives. researchgate.net
Spectroscopic Techniques (e.g., Infrared, UV-Visible) for Elucidating Electronic and Vibrational Properties
Other spectroscopic techniques, including Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary information about the vibrational and electronic properties of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of an imidazo[1,2-a]pyridine derivative displays characteristic absorption bands corresponding to specific functional groups and bond vibrations. researchgate.net Key vibrational bands include:
C-H stretching of the aromatic rings (typically ~3000-3100 cm⁻¹).
C=C and C=N stretching within the fused heterocyclic system (typically in the 1400-1650 cm⁻¹ region).
C-Cl and C-F stretching vibrations, which would appear in the fingerprint region (typically below 1400 cm⁻¹). The C-F stretch is usually a strong band. These vibrational signatures can confirm the presence of the core structure and its substituents. optica.orgnih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Imidazo[1,2-a]pyridines are chromophoric and typically exhibit strong absorption bands in the UV region. nist.gov These absorptions correspond to π→π* transitions within the conjugated aromatic system. The position of the absorption maxima (λ_max) and the molar absorptivity are sensitive to the substitution pattern on the ring and the solvent used. ijrpr.com Some derivatives of imidazo[1,2-a]pyridine are also known to be fluorescent, emitting light at a longer wavelength after absorbing UV radiation. ijrpr.comresearchgate.net The electronic properties elucidated by UV-Vis and fluorescence spectroscopy are fundamental to applications in materials science and bio-imaging.
Interactive Data Table: Typical Spectroscopic Data for Imidazo[1,2-a]pyridine Derivatives
| Technique | Parameter | Characteristic Range/Observation |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| C=N/C=C Stretch | 1400 - 1650 cm⁻¹ | |
| C-F Stretch | ~1000 - 1300 cm⁻¹ (strong intensity) | |
| C-Cl Stretch | ~600 - 800 cm⁻¹ | |
| UV-Visible | λ_max (Absorption) | 250 - 360 nm |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | |
| Fluorescence | λ_em (Emission) | 350 - 500 nm (if fluorescent) |
Note: Ranges are approximate and can be influenced by substitution and solvent. optica.orgijrpr.com
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Accessing Diverse 7-Chloro-8-fluoroimidazo[1,2-a]pyridine Analogues
The synthesis of imidazo[1,2-a]pyridines has traditionally relied on methods like the Tschitschibabin reaction, which often require harsh conditions. bio-conferences.org Modern research, however, is pivoting towards more sustainable and efficient synthetic routes. A key focus is the development of "green" chemistry protocols that minimize waste and energy consumption. rsc.org
Recent advancements include one-pot, three-component reactions that combine a 2-aminopyridine (B139424), an aldehyde, and an alkyne to rapidly generate diverse derivatives. bio-conferences.org Copper-catalyzed reactions, in particular, have shown promise for their efficiency. bio-conferences.org For fluorinated analogues, a one-step synthesis of 7-fluoro-imidazo[1,2-a]pyridine from 2-amino-4-fluoropyridine (B1287999) and acetylene (B1199291) using a copper complex has been reported, achieving a high yield of 92%. chemicalbook.com
Future methodologies are expected to build upon these principles, focusing on:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields. bio-conferences.org
Aqueous Micellar Media: Using water as a solvent in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) offers an environmentally friendly alternative to volatile organic solvents. acs.orgacs.org
Metal-free catalysis: Exploring catalysts like molecular iodine or even catalyst-free conditions under specific thermal or solvent environments can reduce costs and heavy metal contamination. acs.orgnih.gov
These sustainable approaches will be crucial for efficiently creating libraries of this compound analogues for screening and development.
| Synthetic Strategy | Key Features | Catalyst/Conditions | Sustainability Aspect |
| One-Pot, Three-Component Coupling | High efficiency, combines 2-aminopyridine, aldehyde, and alkyne. | Copper-based catalysts. bio-conferences.org | Atom economy, reduced purification steps. |
| Aqueous Micellar Synthesis | Domino A³-coupling reaction. | Cu(II)–ascorbate in Sodium Dodecyl Sulfate (SDS) micelles. acs.org | Use of water as a solvent, biodegradable surfactant. |
| Solvent-Free Synthesis | Annulation of heterocyclic ketene (B1206846) aminals and β-oxodithioesters. | Et₃N (Triethylamine). rsc.org | Eliminates the need for volatile organic solvents. |
| Microwave-Assisted Synthesis | Rapid and efficient preparation. | Microwave irradiation. bio-conferences.org | Reduced reaction times and energy consumption. |
| Metal-Free Protocols | Condensation reactions. | Ammonium (B1175870) chloride, molecular iodine, or catalyst-free. acs.orgnih.gov | Avoids use of expensive and potentially toxic transition metals. |
Advanced Strategies for Highly Site-Specific Derivatization and Targeted Scaffold Functionalization
Once the core this compound scaffold is synthesized, its therapeutic or material potential is unlocked through precise functionalization. The electronic nature of the imidazo[1,2-a]pyridine (B132010) ring makes the C3 position particularly susceptible to electrophilic attack, and as such, a vast number of C3-functionalization methods have been developed. tandfonline.com However, advanced strategies are now targeting other positions to explore the chemical space more thoroughly. rsc.org
Key emerging strategies include:
Direct C-H Functionalization: This powerful technique avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. rsc.org Research has demonstrated methods for site-selective functionalization at nearly every carbon atom of the scaffold (C2, C3, C5, C6, C7, and C8). rsc.org
Visible Light Photocatalysis: This green chemistry approach uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.govmdpi.com It has been successfully used for C3-formylation, C3-aminoalkylation, and the introduction of fluoroalkyl groups, which are valuable in medicinal chemistry for their ability to alter a molecule's metabolic stability and binding affinity. nih.govmdpi.comresearchgate.net
Targeting the C2 Position: Functionalization at the C2 position is challenging but medicinally significant, as demonstrated by commercial drugs like Zolimidine. tandfonline.comresearchgate.net Developing novel catalytic systems to selectively activate the C2-H bond is a major area of ongoing research. tandfonline.com
For the this compound scaffold, these advanced derivatization strategies will allow chemists to fine-tune the molecule's properties by introducing a wide array of functional groups at specific sites, thereby optimizing its interaction with biological targets or its performance in materials.
| Position | Functionalization Method | Example Reaction | Significance |
| C3 | Visible Light Photocatalysis nih.gov | Formylation using tetramethylethylenediamine (TMEDA). | The formyl group is a versatile handle for further derivatization. nih.gov |
| C3 | Radical Reactions rsc.org | Perfluoroalkylation via photoactive EDA complexes. mdpi.com | Introduction of fluoroalkyl groups can enhance biological properties. mdpi.com |
| C2 | Metal Catalysis | Activation of the C(2)-H bond. tandfonline.com | Important for creating analogues of known C2-functionalized drugs. tandfonline.comresearchgate.net |
| Various | Direct C-H Functionalization rsc.org | Metal-catalyzed or metal-free approaches to add aryl, alkyl, or other groups. | Provides access to a wide diversity of analogues by targeting all ring positions. rsc.org |
Integration of Machine Learning and Artificial Intelligence in the Rational Design and Discovery of Imidazo[1,2-a]pyridine Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For scaffolds like this compound, these computational tools can accelerate the design-synthesize-test cycle significantly.
Future applications in this area include:
Predictive Modeling: ML algorithms can be trained on existing data for imidazo[1,2-a]pyridine derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, virtual compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound core and a target protein structure, the AI could generate novel derivatives optimized for binding affinity and selectivity.
Synthesis Planning: AI tools are being developed that can devise synthetic routes for complex molecules. This could help chemists find the most efficient and sustainable ways to produce promising new analogues of this compound.
While still an emerging field, the use of collaborative virtual screening and other in-silico methods has already demonstrated success in rapidly expanding the structure-activity relationship (SAR) for imidazo[1,2-a]pyridine hits in infectious disease research. researchgate.net
Exploration of Comprehensive Structure-Mechanistic Relationships Through Integrated Experimental and Computational Approaches
A deep understanding of how a molecule's three-dimensional structure relates to its biological mechanism of action is fundamental to modern drug design. For this compound derivatives, this is achieved by combining experimental data with computational modeling.
This integrated approach involves:
Synthesis and Biological Evaluation: A library of analogues is synthesized and tested in biological assays to generate structure-activity relationship (SAR) data. rsc.org This reveals which structural modifications lead to improved potency or selectivity.
Molecular Docking: Computer simulations are used to predict how a molecule will bind to its target protein. nih.govmdpi.com This can explain experimental SAR data at an atomic level and guide the design of new analogues with improved interactions. nih.gov For example, docking studies were used to design novel imidazopyridine-based antagonists of the PDGFRβ kinase. nih.gov
Quantum Mechanics Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as their molecular electrostatic potential and frontier molecular orbital energies. nih.gov This provides insight into the molecule's intrinsic reactivity and noncovalent interactions, which are crucial for target binding. nih.gov
By combining these techniques, researchers can build comprehensive models that explain why certain this compound derivatives are active, leading to a more rational and less trial-and-error-based approach to drug discovery.
Potential for this compound in the Design of Advanced Chemical Probes and Functional Materials
Beyond therapeutic applications, the unique properties of the imidazo[1,2-a]pyridine scaffold make it a candidate for use in advanced chemical tools and materials. The 7-chloro-8-fluoro substitution pattern can further modulate these properties.
Emerging areas of exploration include:
Chemical Probes: The imidazo[1,2-a]pyridine scaffold has been used to develop ligands for specific biological targets. By incorporating a reporter tag, such as a fluorescent group or a positron-emitting isotope like Fluorine-18, derivatives of this compound could be converted into chemical probes. These probes can be used to visualize and study biological processes in real-time. For instance, ¹⁸F-labeled imidazo[1,2-a]pyridine analogues have been synthesized as PET imaging agents for amyloid-beta aggregates, which are implicated in Alzheimer's disease. researchgate.net
Functional Materials: Some 3-substituted imidazo[1,2-a]pyridines have shown potential for use in optoelectronic devices. researchgate.net The photophysical properties of the this compound core could be tuned through derivatization to create novel materials for applications such as organic light-emitting diodes (OLEDs) or sensors.
The versatility of this scaffold, combined with the ability to precisely tune its properties through synthesis and functionalization, opens up exciting possibilities for its use in cutting-edge technological and biomedical applications.
Q & A
Q. What are the established synthetic routes for 7-chloro-8-fluoroimidazo[1,2-a]pyridine?
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multicomponent reactions or functionalization of preformed scaffolds. A common method is the iodine-catalyzed cyclization of 2-phenoxyacetophenone derivatives, which allows regioselective halogenation (Cl/F) at specific positions . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes are also effective for constructing the core structure . For 7-chloro-8-fluoro derivatives, post-synthetic halogenation via electrophilic substitution or directed ortho-metalation strategies can introduce substituents with precise control over position and stoichiometry .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and regiochemistry. For example, aromatic protons in imidazo[1,2-a]pyridines typically show distinct coupling constants (e.g., δ 7.59 ppm for H-6 in 7-chloro derivatives) .
- FT-IR : Identifies functional groups such as NH (3336 cm⁻¹) or nitro groups (1520–1350 cm⁻¹) .
- X-ray diffraction : Resolves crystal packing effects, such as π-π stacking or hydrogen bonding, which influence solubility and stability .
Q. What biological activities have been reported for imidazo[1,2-a]pyridine derivatives?
The scaffold exhibits broad therapeutic potential:
- Anticancer activity : Substituents like nitro or amine groups enhance cytotoxicity. For instance, compound 12b showed IC₅₀ values of 11–13 µM against HepG2 and MCF-7 cells .
- Anti-inflammatory effects : Derivatives with electron-withdrawing groups (e.g., Cl, F) modulate NF-κB signaling, reducing pro-inflammatory cytokines in vivo .
- Antimicrobial properties : Structural analogs with trifluoromethyl or sulfonyl groups inhibit bacterial biofilm formation .
Advanced Research Questions
Q. How do substituent positions influence the pharmacological activity of imidazo[1,2-a]pyridines?
Substituent position critically impacts bioactivity. For example:
- Nitro groups at the para position (e.g., 10a, 10c) enhance anticancer activity due to reduced steric hindrance, whereas ortho-substituted nitro derivatives (10e, 10l) show lower potency .
- Fluorine at position 8 increases metabolic stability by blocking cytochrome P450 oxidation, as seen in zolpidem analogs .
- Chloro groups at position 7 improve membrane permeability via lipophilic interactions, as demonstrated in SAR studies of Hep-2 inhibitors .
Q. How can solvent choice impact the synthesis yield and purity of imidazo[1,2-a]pyridines?
Solvent polarity and coordination ability affect reaction kinetics:
- Polar aprotic solvents (DMF, DMSO) : Accelerate Cu-catalyzed TCC reactions by stabilizing ionic intermediates, but may increase side reactions like alkyne dimerization .
- Ethereal solvents (THF, Et₂O) : Improve regioselectivity in iodine-catalyzed cyclizations by reducing steric crowding .
- Methanol-pyridine mixtures : Enhance crystallization purity during workup, as used in the isolation of 7-chloro derivatives .
Q. What strategies reconcile discrepancies in structure-activity relationship (SAR) data?
Contradictions often arise from electronic vs. steric effects:
- Electron-donating groups (e.g., NH₂) : Increase cytotoxicity in some cancer models but reduce it in others due to altered binding to kinase ATP pockets .
- Steric hindrance : Para-substituted nitro compounds (10a) show higher activity than ortho-substituted analogs (10e) because of improved target engagement .
- Computational modeling : Density functional theory (DFT) can predict electrostatic potential maps to rationalize activity trends .
Q. What challenges exist in achieving regioselectivity during functionalization?
Key challenges include:
- Competitive halogenation : Simultaneous chlorination and fluorination require precise control of reaction temperature and stoichiometry to avoid mixed products .
- Catalyst selection : In(OTf)₃ promotes β-carboline fusion at specific positions, while Pd catalysts favor cross-coupling at nitrogen-rich sites .
- Directing groups : Temporary protecting groups (e.g., Boc) can steer electrophilic substitution to desired positions .
Q. How do intermolecular interactions affect physicochemical properties?
Crystal packing studies reveal:
- π-π stacking : Dominates in nitro-substituted derivatives, reducing solubility but enhancing thermal stability .
- Hydrogen bonding : NH groups in 7-chloro derivatives form strong interactions with solvent molecules, influencing bioavailability .
- Halogen bonding : Fluorine atoms participate in weak C–H⋯F interactions, affecting crystal morphology and dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
